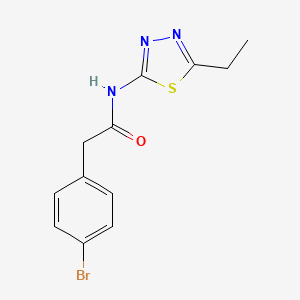
1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazole derivative and has been synthesized using several methods.
Applications De Recherche Scientifique
1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine has shown potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where the compound has been studied for its anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in cancer cells.
The compound has also been studied for its antimicrobial properties. Studies have shown that the compound has potent antimicrobial activity against various bacteria and fungi. The compound has also been studied for its anti-inflammatory properties and has shown potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. The compound has also been shown to have antimicrobial and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potent anti-cancer, antimicrobial, and anti-inflammatory properties. The compound can be used to study the mechanisms of action of cancer cells, bacteria, and fungi. However, one of the limitations of using the compound is its toxicity. The compound is toxic and can cause harm if not handled properly.
Orientations Futures
There are several future directions for the study of 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine. One of the future directions is the development of new derivatives of the compound with improved potency and reduced toxicity. The compound can also be studied for its potential applications in other fields, such as agriculture and environmental science. Further studies can also be conducted to understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion:
In conclusion, 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown potential applications in various scientific research fields. The compound has potent anti-cancer, antimicrobial, and anti-inflammatory properties and can be used to study the mechanisms of action of cancer cells, bacteria, and fungi. However, the compound is toxic and requires careful handling. Further studies are needed to understand the mechanism of action of the compound and its effects on different biological systems.
Méthodes De Synthèse
1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine can be synthesized using several methods. One of the commonly used methods is the reaction of 4-chlorophenyl hydrazine with furfural in the presence of acetic anhydride. The resulting product is then reacted with acetyl chloride and sodium azide to yield the final product.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-10(21)20-15(17-9-13-3-2-8-22-13)18-14(19-20)11-4-6-12(16)7-5-11/h2-8H,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHWWMPOMXUSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)


![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)
![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

